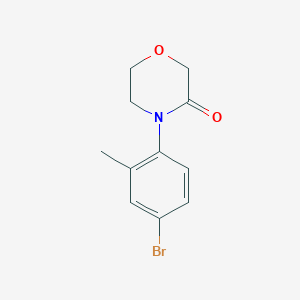
tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of an amino group, a hydroxyl group, and a tert-butyl ester group attached to the isoquinoline ring system. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that promote neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 8-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure but lacks the hydroxyl group.
tert-Butyl 5-amino-8-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure with a hydroxymethyl group instead of a hydroxyl group
Uniqueness
tert-Butyl 8-amino-5-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of both an amino and a hydroxyl group on the isoquinoline ring, which can lead to distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for diverse modifications and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
tert-butyl 8-amino-5-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-7-6-9-10(8-16)11(15)4-5-12(9)17/h4-5,17H,6-8,15H2,1-3H3 |
Clave InChI |
YRDMHGYVGPUHJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Cyclopropylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B15274353.png)
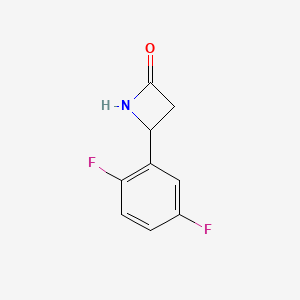
amine](/img/structure/B15274363.png)
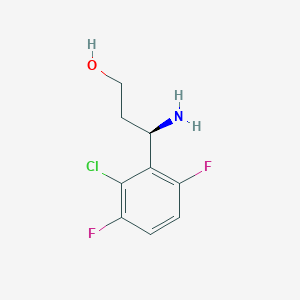
![(Cyclopropylmethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B15274369.png)
![1,1'-Dimethyl-1H,1'H-[3,3']bipyrazolyl-5-ylamine](/img/structure/B15274377.png)
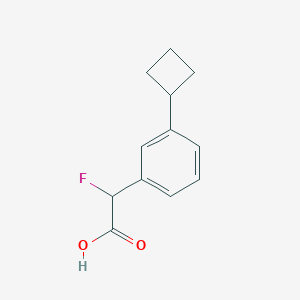
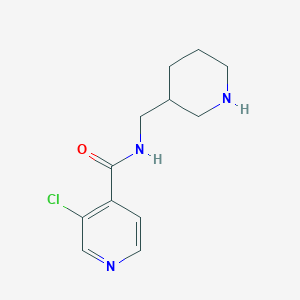


![2-{[(3-Fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B15274418.png)

